
N-cyclopentyl-2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine-4-carboxamide, also known as CP-55940, is a synthetic compound that belongs to the class of cannabinoids. It has been extensively studied for its potential therapeutic applications due to its ability to bind to the cannabinoid receptors in the brain and produce a range of physiological effects.
Mécanisme D'action
N-cyclopentyl-2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine-4-carboxamide acts by binding to the cannabinoid receptors in the brain and producing a range of physiological effects. It has a higher affinity for the CB1 receptor, which is predominantly found in the brain, than the CB2 receptor, which is mainly found in the immune system. Upon binding to the receptors, N-cyclopentyl-2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine-4-carboxamide activates various signaling pathways that lead to the production of neurotransmitters such as dopamine and serotonin, which are responsible for the analgesic and mood-enhancing effects of the compound.
Effets Biochimiques Et Physiologiques
N-cyclopentyl-2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine-4-carboxamide has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, hypothermia, and altered perceptions. It has also been shown to have anti-inflammatory and neuroprotective effects, which can help prevent or slow down the progression of various diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the cannabinoid receptors, which makes it an ideal tool for studying the physiological and biochemical effects of these receptors. However, its psychoactive effects and potential for abuse limit its use in certain experiments, and its high cost and complex synthesis method can make it challenging to obtain in large quantities.
Orientations Futures
There are several future directions for the study of N-cyclopentyl-2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine-4-carboxamide, including its potential therapeutic applications in various fields such as pain management, neuroprotection, and cancer treatment. Further studies are needed to elucidate the precise mechanisms of action of the compound and to identify any potential side effects or limitations of its use. Additionally, the development of new and more efficient synthesis methods for N-cyclopentyl-2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine-4-carboxamide could help make it more accessible for research purposes.
Méthodes De Synthèse
N-cyclopentyl-2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine-4-carboxamide is synthesized through a multistep process involving the reaction of various chemical compounds. The first step involves the reaction of cyclopentyl magnesium bromide with 2-bromo pyridine to form N-cyclopentyl-2-bromopyridine. This is followed by the reaction of the intermediate product with 2-(methylthio)pyridine-4-carboxylic acid to form N-cyclopentyl-2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine-4-carboxamide. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
N-cyclopentyl-2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields such as pain management, neuroprotection, and cancer treatment. It has been shown to produce analgesic effects by activating the cannabinoid receptors in the brain and spinal cord. It has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain, which can help prevent or slow down the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, N-cyclopentyl-2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine-4-carboxamide has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-cyclopentyl-2-methylsulfanyl-N-pyridin-2-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-22-16-12-13(9-11-19-16)17(21)20(14-6-2-3-7-14)15-8-4-5-10-18-15/h4-5,8-12,14H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXCUVXNIMPTEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=C1)C(=O)N(C2CCCC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2769203.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide](/img/no-structure.png)
![2-[(3-Methylphenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2769209.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea](/img/structure/B2769210.png)
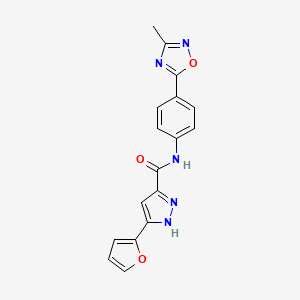
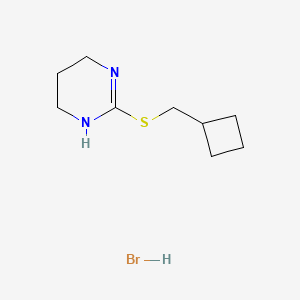
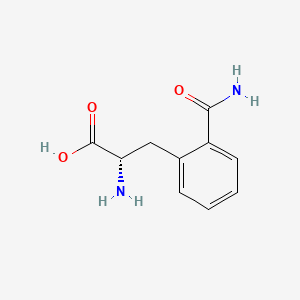
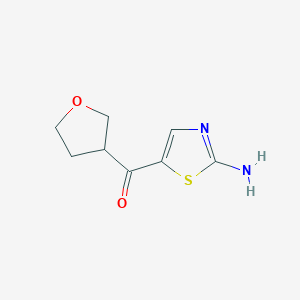
![N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2769217.png)
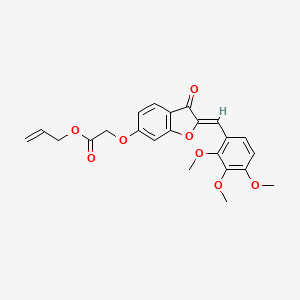
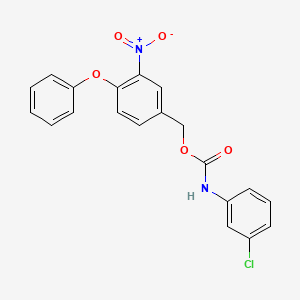
![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2769221.png)
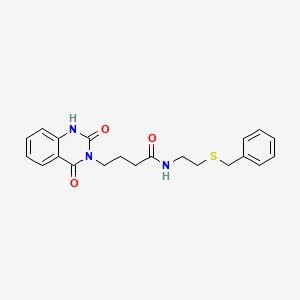
![Pentyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2769224.png)